molecular formula C11H14ClF B14069687 1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene

1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene

Cat. No.: B14069687
M. Wt: 200.68 g/mol
InChI Key: IUGSGWMTHAMPBC-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-5-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3

InChI Key

IUGSGWMTHAMPBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Friedel-Crafts alkylation, where 3-chloropropyl chloride is reacted with 3-ethyl-5-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The fluorine atom can be reduced to form hydrogenated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 1-(3-Hydroxypropyl)-3-ethyl-5-fluorobenzene.

    Oxidation: Formation of 3-ethyl-5-fluorobenzoic acid.

    Reduction: Formation of 1-(3-Propyl)-3-ethyl-5-fluorobenzene.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-3-ethylbenzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    1-(3-Chloropropyl)-5-fluorobenzene: Lacks the ethyl group, which may affect its physical properties and applications.

    1-(3-Chloropropyl)-3,5-difluorobenzene: Contains an additional fluorine atom, which may enhance its stability and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene is a compound of interest in various biological and medicinal research fields. Its unique structure, which includes a chloropropyl group, an ethyl group, and a fluorinated benzene ring, suggests potential interactions with biological systems that could lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
  • Receptor Modulation : It may also bind to various receptors, altering their activity. This interaction can modulate signaling pathways associated with pain and inflammation.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : The compound has been explored for its potential anticancer properties. Fluorinated compounds are known to enhance biological availability and could reduce mutagenicity, thus potentially lowering cancer risk associated with certain compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerReduced cell viability in cancer cell lines
AntimicrobialSignificant reduction in bacterial viability

Research Applications

The compound has several applications across different fields:

  • Medicinal Chemistry : Used as an intermediate in drug discovery processes aimed at developing new anti-inflammatory and anticancer agents.
  • Industrial Applications : Employed in producing specialty chemicals due to its unique chemical properties.

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